2-Cyano-5-fluoro-nicotinic acid tert-butyl ester
Description
2-Cyano-5-fluoro-nicotinic acid tert-butyl ester is a fluorinated nicotinic acid derivative with a cyano substituent at the 2-position and a tert-butyl ester group. This compound is primarily used in pharmaceutical and agrochemical research as a key intermediate for synthesizing biologically active molecules. Its CAS number and specifications, including purity and pricing, are available through commercial platforms like 960 Chemical Network, which lists suppliers and technical details for industrial procurement . The tert-butyl ester moiety enhances steric protection of the carboxylic acid group, making it a stable precursor for further functionalization under mild conditions. The fluorine atom at the 5-position and the cyano group at the 2-position contribute to its electronic and steric profile, influencing reactivity in cross-coupling or nucleophilic substitution reactions.
Properties
IUPAC Name |
tert-butyl N-(2-cyano-5-fluoropyridin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O2/c1-11(2,3)17-10(16)15-8-4-7(12)6-14-9(8)5-13/h4,6H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZJEYMVDQOJPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC(=C1)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-fluoro-nicotinic acid tert-butyl ester typically involves the esterification of 2-Cyano-5-fluoro-nicotinic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-fluoro-nicotinic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Neurological Disorders
Research indicates that 2-Cyano-5-fluoro-nicotinic acid tert-butyl ester may serve as a drug candidate for neurological disorders due to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in neurotransmission and are implicated in conditions such as Alzheimer's disease and schizophrenia. Preliminary studies suggest that the compound can selectively bind to specific nAChR subtypes, which may inform drug design strategies aimed at modulating receptor activity for therapeutic benefits.
1.2 Anti-inflammatory and Analgesic Properties
The compound has also shown potential anti-inflammatory and analgesic properties. Its structural similarity to other nicotinic acid derivatives suggests that it may inhibit certain enzymes involved in inflammatory pathways, making it a candidate for further investigation in pain management therapies.
Organic Synthesis Applications
2.1 Building Block for Complex Molecules
In organic synthesis, this compound serves as an important building block for the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including hydrolysis to yield the corresponding acid or further derivatization to create novel compounds with desired biological activities.
2.2 Synthetic Routes
The synthesis of this compound can be achieved through several methods, including:
- Esterification of Nicotinic Acid: Reacting 5-fluoro-nicotinic acid with tert-butyl alcohol under acidic conditions.
- Use of Reagents: Employing reagents such as sulfuric acid or p-toluenesulfonic acid to catalyze the reaction under reflux conditions.
Case Studies
4.1 Interaction Studies
Recent interaction studies have demonstrated that this compound can bind selectively to nAChRs, providing insights into its neuropharmacological effects. These findings are crucial for developing drugs targeting these receptors to treat neurological disorders.
4.2 Synthesis of Derivatives
A study focusing on the synthesis of derivatives from this compound highlighted its versatility in creating compounds with enhanced biological activity. The ability to modify the tert-butyl ester group allows chemists to tailor new molecules for specific therapeutic targets.
Mechanism of Action
The mechanism of action of 2-Cyano-5-fluoro-nicotinic acid tert-butyl ester involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The tert-butyl ester group is a common feature in intermediates for drug discovery due to its stability and ease of deprotection. Below is a comparison of 2-Cyano-5-fluoro-nicotinic acid tert-butyl ester with structurally related compounds:
Key Observations:
- Electronic Effects: The cyano group in the target compound is a strong electron-withdrawing group, enhancing electrophilicity at the adjacent carbon, which contrasts with the electron-donating amino group in and .
- Steric Hindrance : The tert-butyl ester provides steric shielding in all compounds, but the pyrrolidine ring in introduces additional conformational rigidity compared to the azetidine in .
- Reactivity : The iodine substituent in makes it a versatile substrate for Suzuki or Ullmann couplings, whereas the fluorine in the target compound and may improve metabolic stability in drug candidates.
Biological Activity
2-Cyano-5-fluoro-nicotinic acid tert-butyl ester (CAS No. 1341034-65-8) is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by its cyano group, fluorine atom, and tert-butyl ester functional group, which contribute to its reactivity and pharmacological properties. The molecular formula of this compound is C11H12FN3O2, with a molecular weight of approximately 237.23 g/mol.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that it acts as an inhibitor of specific enzymes involved in metabolic pathways, which are crucial for maintaining cellular functions. Its structural similarity to nicotinic acid derivatives suggests a potential role in targeting nicotinic receptors, which are implicated in numerous neurological processes.
Key Mechanisms:
- Enzyme Inhibition : The compound has been identified as an inhibitor of enzymes critical for metabolic regulation.
- Nicotinic Receptor Interaction : It can selectively bind to nicotinic acetylcholine receptors, influencing neurotransmission and potentially contributing to neuropharmacological effects.
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory and analgesic effects, which could be beneficial in treating various inflammatory conditions.
In Vitro Studies
Several studies have evaluated the biological activity of this compound through various methodologies:
- Antimicrobial Activity : The compound has demonstrated promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were assessed using standard agar diffusion methods.
- Neuropharmacological Effects : Interaction studies have shown that the compound can modulate nicotinic receptor activity, indicating its potential use in treating neurological disorders.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the efficacy of this compound against common pathogens like Staphylococcus aureus and Escherichia coli. Results indicated significant antibacterial activity with MIC values ranging from 50 μg/ml to 100 μg/ml.
-
Neuropharmacological Assessment :
- An investigation into the modulation of nicotinic receptors revealed that the compound enhances receptor activity, suggesting its potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C11H12FN3O2 | Exhibits enzyme inhibition and nicotinic receptor binding |
| Tert-butyl 6-cyano-5-fluoronicotinate | C11H12FN3O2 | Similar structure but different position of cyano group |
| Methyl 2-cyano-5-fluoronicotinate | C10H10FN3O2 | Lacks tert-butyl group; primarily used for different applications |
Q & A
Q. What are the optimal synthetic routes for preparing 2-Cyano-5-fluoro-nicotinic acid tert-butyl ester, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling a nicotinic acid derivative with a tert-butyl ester-protecting group. A common approach is:
Fluorination and cyanation: Introduce the fluoro and cyano groups via nucleophilic aromatic substitution (SNAr) using KF/18-crown-6 and a cyanide source (e.g., CuCN) under anhydrous conditions .
Esterification: React the intermediate with tert-butyl chloroformate in the presence of a base (e.g., DMAP or pyridine) to form the tert-butyl ester .
Key Variables:
- Temperature: Higher temperatures (80–100°C) improve SNAr reactivity but may degrade sensitive groups.
- Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates .
Q. What spectroscopic methods are most reliable for characterizing this compound, and what key signals should researchers prioritize?
Methodological Answer:
- 1H/13C NMR: Focus on signals for the tert-butyl group (δ ~1.3 ppm in 1H NMR; δ ~28 ppm for C(CH3)3 in 13C NMR) and the pyridine ring protons (δ 7.5–8.5 ppm). The fluorine substituent induces deshielding in adjacent protons .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ expected for C12H12FN2O2: 253.09).
- IR Spectroscopy: Identify carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) stretches .
Advanced Research Questions
Q. How does the electron-withdrawing cyano group influence the reactivity of the pyridine ring in cross-coupling reactions?
Methodological Answer: The cyano group activates the pyridine ring toward electrophilic substitution at the meta position due to its strong electron-withdrawing effect. However, steric hindrance from the tert-butyl ester may limit accessibility. Experimental Design:
- Compare Suzuki-Miyaura coupling rates using para-substituted aryl boronic acids.
- Use DFT calculations to map electron density distribution (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .
Example Data:
| Substituent Position | Coupling Yield (%) |
|---|---|
| Para | 40 |
| Meta | <10 |
| Ortho | 5 |
Q. What stability challenges arise during storage of this compound, and how can degradation pathways be mitigated?
Methodological Answer:
- Hydrolysis Risk: The tert-butyl ester is susceptible to acidic or basic hydrolysis.
- Mitigation: Store under inert atmosphere (N2/Ar) at –20°C with molecular sieves .
- Photodegradation: The fluoro and cyano groups may sensitize the compound to UV light.
- Mitigation: Use amber vials and limit light exposure during handling .
Degradation Study Table:
| Condition | Time (Days) | % Remaining (HPLC) |
|---|---|---|
| RT, Air | 7 | 75 |
| –20°C, N2 | 30 | 95 |
| RT, UV Light | 1 | 50 |
Q. How can computational modeling predict regioselectivity in further functionalization of this compound?
Methodological Answer:
- Step 1: Optimize the molecular geometry using molecular mechanics (e.g., MMFF94 force field).
- Step 2: Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Step 3: Validate predictions with experimental halogenation or nitration trials .
Predicted vs. Experimental Regioselectivity:
| Position | Fukui Index (f⁻) | Experimental Yield (%) |
|---|---|---|
| C-3 | 0.45 | 70 |
| C-4 | 0.12 | <5 |
| C-6 | 0.30 | 20 |
Contradictory Data Resolution
Q. How to address discrepancies in reported reaction yields for cyanation steps?
Methodological Answer:
- Variable Control: Ensure consistent anhydrous conditions, as trace moisture deactivates CuCN.
- Catalyst Screening: Test alternative catalysts (e.g., Pd/Cu systems) to improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
